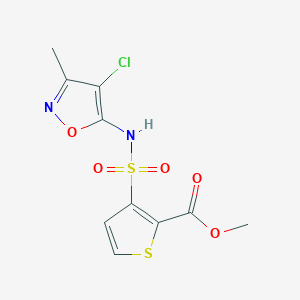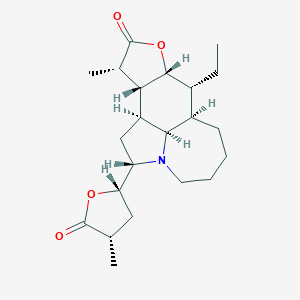
3-氨基-4-硝基吡啶 1-氧化物
描述
“3-Amino-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C5H5N3O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c] pyridines have been synthesized .
Molecular Structure Analysis
The molecular structure of “3-Amino-4-nitropyridine 1-oxide” consists of a pyridine ring with an amino group at the 3-position and a nitro group at the 4-position . The molecular weight of this compound is 155.113 g/mol .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Amino-4-nitropyridine 1-oxide” include a molecular weight of 155.113 g/mol . It has a topological polar surface area of 84.7 Ų and a complexity of 133 .
科学研究应用
3-氨基-4-硝基吡啶 1-氧化物:科学研究应用的综合分析
有机非线性光学材料: 3-氨基-4-硝基吡啶 1-氧化物 (POM) 等有机非线性光学材料的合成和晶体生长对于推进光学技术至关重要。 POM 晶体可以通过溶剂蒸发法生长,这对于开发具有改进性能的新型光学材料至关重要 .
热物理性质数据: 3-氨基-4-硝基吡啶 1-氧化物等化合物的热物理性质数据对于包括材料科学和工程在内的各种科学应用至关重要。 此类数据有助于了解化合物在不同温度和压力下的行为,这对于其在设计新材料和工艺中的应用至关重要 .
超分子化学: 在超分子化学中,3-氨基-4-硝基吡啶 1-氧化物可能参与π-孔和σ-孔键合相互作用。 这些相互作用对于形成复杂的分子结构具有重要意义,并在新型分子组装的设计中具有重要意义 .
连续流动合成: 该化合物在相关吡啶化合物的连续流动合成中的作用突出了其在化学制造中的重要性。 这种方法最大程度地减少了高能和潜在爆炸性产物的积累,确保了安全的规模化工艺 .
还原反应: 3-氨基-4-硝基吡啶 1-氧化物用于还原反应,以生产其他有价值的化合物,如 4-氨基吡啶。 这些反应对于合成各种吡啶衍生物至关重要,这些衍生物在制药和其他行业中具有广泛的应用 .
结构和光谱分析: 硝基吡啶氨基 N-氧化物衍生物(包括 3-氨基-4-硝基吡啶 1-氧化物)的结构和光谱分析提供了对其在材料科学、制药和化工等各个领域的潜在应用的见解 .
未来方向
生化分析
Biochemical Properties
3-Amino-4-nitropyridine 1-oxide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction. Additionally, 3-Amino-4-nitropyridine 1-oxide can form complexes with metal ions, which further influences its biochemical properties and interactions .
Cellular Effects
The effects of 3-Amino-4-nitropyridine 1-oxide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. Furthermore, 3-Amino-4-nitropyridine 1-oxide affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 3-Amino-4-nitropyridine 1-oxide exerts its effects through several mechanisms. One of the primary mechanisms involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule. For example, 3-Amino-4-nitropyridine 1-oxide can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-nitropyridine 1-oxide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-4-nitropyridine 1-oxide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 3-Amino-4-nitropyridine 1-oxide has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 3-Amino-4-nitropyridine 1-oxide vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Toxicological studies have highlighted the importance of careful dosage optimization to avoid adverse effects .
Metabolic Pathways
3-Amino-4-nitropyridine 1-oxide is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical and physiological effects .
Transport and Distribution
The transport and distribution of 3-Amino-4-nitropyridine 1-oxide within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, which determine its localization and accumulation within different cellular compartments. Additionally, binding proteins can influence the distribution and availability of 3-Amino-4-nitropyridine 1-oxide, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Amino-4-nitropyridine 1-oxide is a critical factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular localization of 3-Amino-4-nitropyridine 1-oxide is essential for elucidating its precise mechanisms of action .
属性
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARFMZXKQYNOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473987 | |
| Record name | 3-Amino-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19349-78-1 | |
| Record name | 3-Amino-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)

![[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B189813.png)




